
Pentachloroethane-1-peroxol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentachloroethane-1-peroxol is a chemical compound characterized by the presence of five chlorine atoms and a peroxol group attached to an ethane backbone
Méthodes De Préparation
The synthesis of Pentachloroethane-1-peroxol typically involves the chlorination of ethane followed by the introduction of a peroxol group. The reaction conditions for the chlorination process include the use of chlorine gas and a suitable catalyst, often under controlled temperature and pressure conditions. Industrial production methods may involve continuous flow reactors to ensure efficient and consistent production of the compound.
Analyse Des Réactions Chimiques
Pentachloroethane-1-peroxol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Pentachloroethane-1-peroxol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of Pentachloroethane-1-peroxol involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can generate reactive oxygen species (ROS) through its peroxol group, leading to oxidative stress and potential cellular damage. This mechanism is being studied for its implications in both therapeutic and toxicological contexts.
Comparaison Avec Des Composés Similaires
Pentachloroethane-1-peroxol can be compared with other chlorinated ethanes and peroxol-containing compounds. Similar compounds include:
Pentachloroethane: A related compound with five chlorine atoms but without the peroxol group.
Tetrachloroethane: Contains four chlorine atoms and exhibits different chemical properties.
Hexachloroethane: Contains six chlorine atoms and is used in different industrial applications
Propriétés
Numéro CAS |
832733-26-3 |
|---|---|
Formule moléculaire |
C2HCl5O2 |
Poids moléculaire |
234.3 g/mol |
Nom IUPAC |
1,1,1,2,2-pentachloro-2-hydroperoxyethane |
InChI |
InChI=1S/C2HCl5O2/c3-1(4,5)2(6,7)9-8/h8H |
Clé InChI |
ZKMRLNNCNZVZMP-UHFFFAOYSA-N |
SMILES canonique |
C(C(Cl)(Cl)Cl)(OO)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


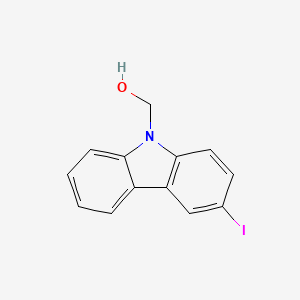
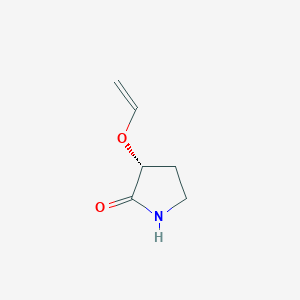
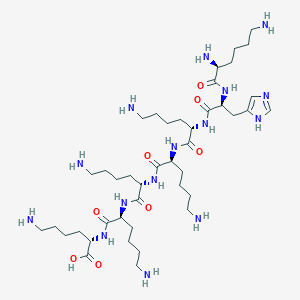
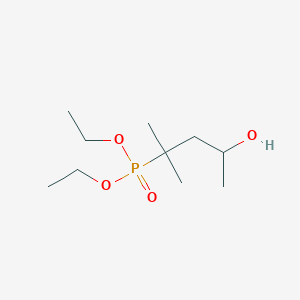
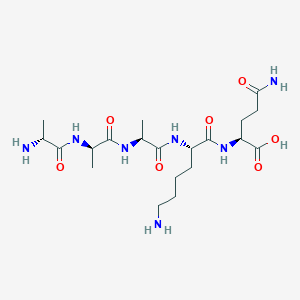
methanone](/img/structure/B14195094.png)
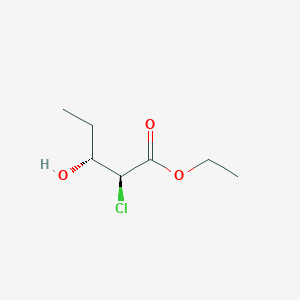
![(3R)-3-[cyclobutyl-[3-(5-fluoro-1H-indol-3-yl)propyl]amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide;hydrochloride](/img/structure/B14195101.png)
![4-[Dimethyl(phenyl)silyl]-5-hydroxypentanenitrile](/img/structure/B14195106.png)

![{4-[Hydroxy(4-methylphenyl)methyl]phenyl}(4-methylphenyl)methanone](/img/structure/B14195114.png)

![Benzenecarbothioic acid, 4-cyano-, S-[2-(acetylamino)ethyl] ester](/img/structure/B14195119.png)

